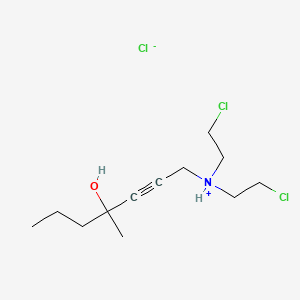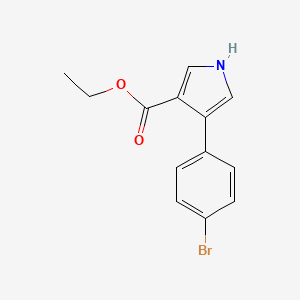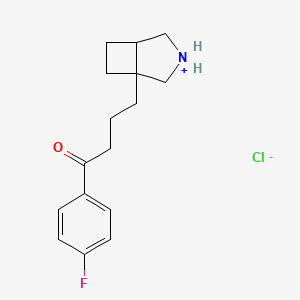
4-(3-Azabicyclo(3.2.0)heptyl)-p-fluorobutyrophenone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Azabicyclo(3.2.0)heptyl)-p-fluorobutyrophenone hydrochloride is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a fluorobutyrophenone moiety. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azabicyclo(320)heptyl)-p-fluorobutyrophenone hydrochloride typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic coreThe final step often involves the conversion of the free base to its hydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency .
化学反应分析
Types of Reactions
4-(3-Azabicyclo(3.2.0)heptyl)-p-fluorobutyrophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
科学研究应用
4-(3-Azabicyclo(3.2.0)heptyl)-p-fluorobutyrophenone hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(3-Azabicyclo(3.2.0)heptyl)-p-fluorobutyrophenone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
相似化合物的比较
Similar Compounds
3-Azabicyclo(3.2.2)nonanes: These compounds share a similar bicyclic structure but differ in the size and substitution pattern of the rings.
3-Azabicyclo(3.1.1)heptanes: These compounds are structurally similar but have different physicochemical properties and biological activities.
CHF2-substituted 3-azabicyclo(3.1.0)hexanes: These compounds have a similar core structure but differ in the substitution pattern and functional groups.
Uniqueness
4-(3-Azabicyclo(3.2.0)heptyl)-p-fluorobutyrophenone hydrochloride is unique due to its specific combination of a bicyclic core and a fluorobutyrophenone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
CAS 编号 |
15997-79-2 |
|---|---|
分子式 |
C16H21ClFNO |
分子量 |
297.79 g/mol |
IUPAC 名称 |
4-(3-azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-fluorophenyl)butan-1-one;chloride |
InChI |
InChI=1S/C16H20FNO.ClH/c17-14-5-3-12(4-6-14)15(19)2-1-8-16-9-7-13(16)10-18-11-16;/h3-6,13,18H,1-2,7-11H2;1H |
InChI 键 |
NTXDDWTVOSOTGF-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(C1C[NH2+]C2)CCCC(=O)C3=CC=C(C=C3)F.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


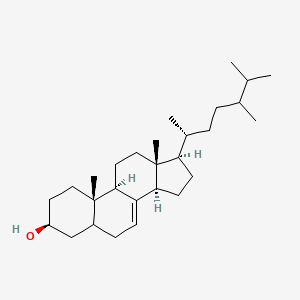
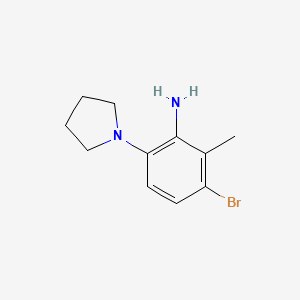
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13732492.png)
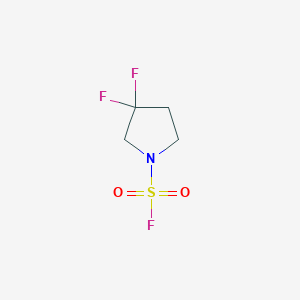
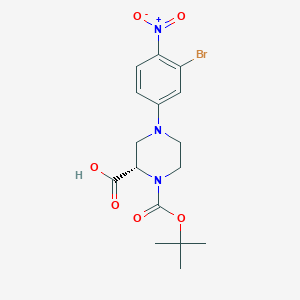
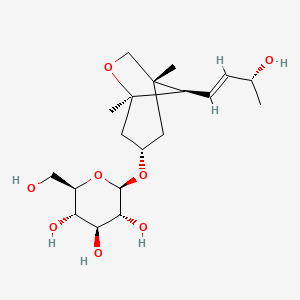
![Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-](/img/structure/B13732508.png)

